1,2-Diindolinylethane-1,2-dione

Description

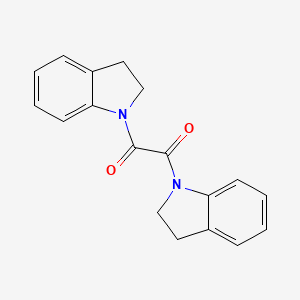

1,2-Diindolinylethane-1,2-dione (systematic name: 1,2-bis(1H-indol-3-yl)ethane-1,2-dione) is a natural indole alkaloid isolated from marine sponges of the Smenospongia genus . Structurally, it features a central ethane-1,2-dione (α-diketone) core flanked by two indole moieties (Figure 1). This compound exhibits moderate lipophilicity (clogP = 3.31) and a molar mass of 318.33 g/mol. The sponge-derived molecule is speculated to serve a defensive role, either through direct cytotoxicity or by inhibiting predator CEs, thereby enhancing the potency of co-occurring toxins .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

1,2-bis(2,3-dihydroindol-1-yl)ethane-1,2-dione |

InChI |

InChI=1S/C18H16N2O2/c21-17(19-11-9-13-5-1-3-7-15(13)19)18(22)20-12-10-14-6-2-4-8-16(14)20/h1-8H,9-12H2 |

InChI Key |

HMHFQPWJKCJCNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diindolinylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of indole derivatives with ethane-1,2-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as piperidine or sodium acetate, to facilitate the condensation process. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,2-Diindolinylethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1,2-Diindolinylethane-1,2-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diindolinylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Hyrtiosin B

1-Phenyl-2-pyridinylethane-1,2-diones

- Structure : Asymmetric α-diketones with phenyl and pyridinyl substituents.

- Properties : Designed for improved water solubility (>10-fold vs. benzil derivatives) while retaining CE inhibition potency (IC₅₀ values comparable to benzil, <100 nM). Over 200 derivatives have been synthesized, enabling structure-activity relationship (SAR) studies .

β-Lapachone (ARQ501) Derivatives

- Structure: Naphthoquinone scaffold fused with an α-diketone.

- Properties : Selective inhibition of hCE1 (IC₅₀ ~50 nM) due to interactions with the enzyme’s hydrophobic active site.

- Activity : Demonstrated efficacy in cell culture models, highlighting the role of scaffold rigidity in isozyme selectivity .

Structurally Distinct Ethane-1,2-diones

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

- Structure : Symmetric α-diketone with biphenyl substituents.

- Properties: High molar mass (362.42 g/mol) and lipophilicity (predicted clogP >4.0), limiting aqueous solubility. No biological data reported, but structural bulk may hinder enzyme binding .

Furil (2,2'-Furil)

- Structure : Di-2-furanylethanedione.

- Properties: Low molar mass (190.15 g/mol) and polar furyl groups enhance solubility.

Data Table: Comparative Analysis of Ethane-1,2-dione Derivatives

| Compound Name | Structure Features | Source | Molar Mass (g/mol) | clogP | Biological Activity | Selectivity |

|---|---|---|---|---|---|---|

| 1,2-Diindolinylethane-1,2-dione | Bis-indole | Natural | 318.33 | 3.31 | Putative CE inhibition | Untested |

| Hyrtiosin B | Hydroxylated bis-indole | Natural | ~334.33* | 2.0 | Putative CE inhibition | Untested |

| 1-Phenyl-2-pyridinylethane-1,2-dione | Phenyl-pyridinyl | Synthetic | ~243.25* | ~2.5* | CE inhibition (IC₅₀ <100 nM) | Broad (hiCE, hCE1) |

| β-Lapachone | Naphthoquinone | Synthetic | 242.23 | 2.8 | hCE1 inhibition (IC₅₀ ~50 nM) | hCE1-selective |

| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Bis-biphenyl | Synthetic | 362.42 | >4.0* | Unknown | N/A |

| Furil | Di-2-furanyl | Synthetic | 190.15 | ~1.2* | Industrial use | N/A |

*Predicted or estimated values.

Key Research Findings

Natural vs. Synthetic Derivatives : Natural indole-based diones (e.g., this compound) exhibit moderate lipophilicity, while synthetic analogues (e.g., phenyl-pyridinyl diones) balance potency and solubility for therapeutic development .

Scaffold Influence on Activity: The naphthoquinone scaffold of β-lapachone enhances hCE1 selectivity, whereas indole and biphenyl groups may prioritize membrane permeability or steric hindrance .

Unmet Needs : Natural diones require empirical validation of CE inhibition, while synthetic libraries offer platforms for optimizing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.